molecular formula C12H12ClN3O2S B1517097 3-Amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide CAS No. 1036458-34-0

3-Amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide

Cat. No. B1517097
M. Wt: 297.76 g/mol
InChI Key: XANRCXBCSXITHW-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide is a chemical compound with the CAS Number: 1018502-06-1 . It has a molecular weight of 261.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12ClN3O/c14-11-4-3-10 (6-12 (11)15)13 (18)17-8-9-2-1-5-16-7-9/h1-7H,8,15H2, (H,17,18) . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Anticancer Activity Research on novel indenopyridine derivatives, including compounds related to 3-amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide, has shown potential anticancer activity. These compounds have been synthesized and tested in vitro against breast cancer cell lines, with some showing higher potency than Doxorubicin, a reference drug, indicating their potential application in cancer treatment M. Ghorab, M. Al-Said, 2012.

Antimicrobial Activity A study focused on the synthesis of N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. This highlights the compound's potential utility in developing new antimicrobial agents A.O. Ijuomah, D. C. Ike, M. Obi, 2022.

Chemosensing Applications A colorimetric and fluorescence chemosensing probe based on a benzenesulfonamide derivative has been developed for the selective detection of Sn2+ ions in aqueous solutions. This probe, due to its unique sensing mechanism and application in bioimaging, suggests the compound's potential in environmental monitoring and biological research P. Ravichandiran et al., 2020.

Photodynamic Therapy Benzenesulfonamide derivatives have been synthesized with potential applications in photodynamic therapy, a treatment method for cancer. These derivatives have been shown to possess photosensitizing abilities suitable for photocatalytic applications, indicating their potential in medical treatments Gülen Atiye Öncül et al., 2021.

Carbonic Anhydrase Inhibition Several studies have explored the inhibition of carbonic anhydrase by benzenesulfonamide derivatives, demonstrating the compound's potential in treating conditions such as glaucoma, epilepsy, obesity, and cancer. These inhibitors show high potency and selectivity towards specific isoforms of the enzyme, suggesting their utility in pharmaceutical development Nabih Lolak et al., 2019.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3-amino-4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-11-4-3-10(6-12(11)14)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANRCXBCSXITHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-(3-pyridinylmethyl)-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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